Isobornyl acrylate

Description

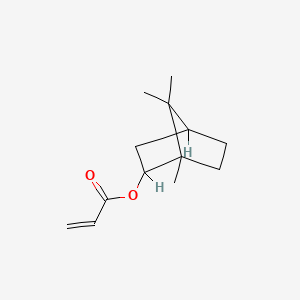

Structure

3D Structure

Properties

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGCQDPCAWOCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859939 | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals | |

| Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

128946-20-3, 5888-33-5 | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128946-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of isobornyl acrylate from camphene and acrylic acid"

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of isobornyl acrylate, a significant monomer in various industrial applications, through the direct esterification of camphene with acrylic acid. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a comparative analysis of catalytic systems, and a summary of reaction conditions and yields.

Introduction

This compound (IBOA) is a valuable monomer utilized in the production of coatings, adhesives, and inks, prized for its ability to impart desirable properties such as high glass transition temperature and excellent weatherability. The primary industrial synthesis route involves the acid-catalyzed addition of acrylic acid to camphene. This guide explores the key parameters and methodologies for this synthesis, drawing from established literature and patents.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from camphene and acrylic acid proceeds via an acid-catalyzed esterification. The reaction is initiated by the protonation of camphene, which induces a Wagner-Meerwein rearrangement to form the more stable isobornyl carbocation. This carbocation is then attacked by the hydroxyl group of acrylic acid, followed by deprotonation to yield the this compound ester.

Caption: Reaction pathway for the synthesis of this compound.

Comparative Data of Synthesis Protocols

The following tables summarize quantitative data from various reported protocols for the synthesis of this compound, offering a comparative view of different catalysts and reaction conditions.

Table 1: Solid Acid Catalyzed Synthesis of this compound

| Catalyst | Molar Ratio (Acrylic Acid:Camphene) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Self-made Solid Acid | 1.3 | 15.5 wt% | 61 | 7.9 | 81.3 | [1][2] |

| Amberlyst 15 | 1.05:1 | 63 g (dry resin) | 25-30 | 4 | 85 | [3] |

| Phosphomolybdic Acid | 1.1:1 | 21.6 g | 80 | 3 | 50 | [4] |

| Molecular Sieve | 0.5-3:1 | 2-15 wt% | 20-120 | 3-10 | Not Specified | [5] |

| Nafion/silica (SAC 13) | 4:1 | 10 wt% | Not Specified | 2 | Not Specified | [6] |

Table 2: Process Comparison for this compound Synthesis

| Process | Reactant Composition | Crude Product Composition |

| Batchwise | 6.5% Acrylic Acid, 6% Camphene | 83% this compound, 4.5% Heavy Products |

| Blended Loop | 6% Acrylic Acid, 6% Camphene | 85% this compound, 3% Heavy Products |

Data extracted from a comparative study using an acidic resin catalyst.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis using a Self-made Solid Acid Catalyst

This protocol is based on the optimization of reaction conditions using a response surface methodology.[1][2]

Materials:

-

Camphene

-

Acrylic Acid

-

Self-made solid acid catalyst

-

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

-

Charge a reactor with camphene, acrylic acid (molar ratio of 1.3 to camphene), and the solid acid catalyst (15.5% by mass of camphene).

-

Add a polymerization inhibitor.

-

Heat the reaction mixture to 61°C and maintain for 7.9 hours with stirring.

-

After the reaction, cool the mixture and separate the catalyst by filtration.

-

The crude product is then purified, typically by vacuum distillation.

-

Characterize the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H Nuclear Magnetic Resonance (¹H NMR) to confirm purity.[1]

Protocol 2: Blended Loop Process with Amberlyst 15

This method utilizes a continuous circulation of reactants through a catalyst bed.[3]

Materials:

-

Camphene

-

Acrylic Acid (stabilized with 200 ppm of hydroquinone methyl ether - HQME)

-

Phenothiazine (polymerization inhibitor)

-

Amberlyst 15 resin (dry)

Procedure:

-

Charge a blending tank with an initial mixture of acrylic acid, camphene, and phenothiazine.

-

Cool the mixture to approximately 16-18°C.

-

Circulate the reaction mixture through a cartridge containing dry Amberlyst 15 resin.

-

Gradually introduce the remaining reactants over a period of one hour while maintaining the temperature between 25° and 30°C.

-

Extend the reaction time by an additional 3 hours at 25-30°C.

-

The crude reaction product, containing approximately 5.5% acrylic acid, 6% camphene, and 85% this compound, is then purified by distillation under reduced pressure.[3]

Protocol 3: Synthesis using Phosphomolybdic Acid Catalyst

This protocol describes a batch process using a heteropoly acid catalyst.[4]

Materials:

-

Camphene

-

Acrylic Acid (stabilized with hydroquinone and phenothiazine)

-

Phosphomolybdic acid

-

Concentrated potassium hydroxide solution

Procedure:

-

Prepare a solution of camphene in acrylic acid.

-

Suspend phosphomolybdic acid in the solution.

-

Stir the mixture for 3 hours at 80°C while bubbling air through the mixture.

-

After cooling to room temperature, add concentrated potassium hydroxide to precipitate the catalyst.

-

Filter the mixture to remove the catalyst.

-

Purify the crude product by distillation to obtain this compound.

Experimental and Purification Workflow

The general workflow for the synthesis and purification of this compound is depicted below. The process involves the initial reaction of camphene and acrylic acid in the presence of a catalyst, followed by catalyst removal and purification of the final product.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from camphene and acrylic acid is a well-established process, with various effective catalytic systems and methodologies available. The choice of catalyst and reaction conditions significantly influences the reaction efficiency and product yield. Solid acid catalysts, particularly ion-exchange resins like Amberlyst 15, offer advantages in terms of ease of separation and potential for continuous processes. Optimization of parameters such as temperature, reactant molar ratio, and catalyst loading is crucial for maximizing the yield and purity of the final product. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and implement robust and efficient synthesis strategies for this compound.

References

- 1. Process Optimization for Synthesis of this compound over Solid Acid Catalyst-Academax [academax.com]

- 2. researchgate.net [researchgate.net]

- 3. US5672733A - Process for the preparation of isobornyl (meth) acrylate - Google Patents [patents.google.com]

- 4. US5399744A - Method of manufacturing isobornyl (meth)acrylate - Google Patents [patents.google.com]

- 5. CN104529770A - Preparation method of this compound or isobornyl methacrylate - Google Patents [patents.google.com]

- 6. Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04663J [pubs.rsc.org]

Physicochemical Properties of Isobornyl Acrylate Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl acrylate (IBOA) is a monofunctional monomer recognized for its unique bridged-ring structure, which imparts a desirable combination of hardness and flexibility to polymers.[1] It is frequently utilized as a reactive diluent in formulations for coatings, inks, and adhesives, particularly in UV and electron beam (EB) curable systems.[1] Its properties, such as low viscosity, high glass transition temperature (Tg), and good compatibility with a range of resins, make it a valuable component in the development of high-performance materials.[2] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical processes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound monomer. It is important to note that some variations in reported values exist in the literature, which can be attributed to differences in measurement conditions and purity of the samples.

| Property | Value |

| Molecular Formula | C₁₃H₂₀O₂ |

| Molecular Weight | 208.30 g/mol |

| CAS Number | 5888-33-5 |

| Appearance | Clear, colorless to pale yellow liquid[1] |

| Odor | Characteristic mild odor[1] |

| Density | 0.98 - 1.00 g/cm³ at 20°C[1] 0.986 g/mL at 25°C[3][4][5] |

| Boiling Point | 119-121 °C at 15 mmHg[3][4][5] 185-195°C[1] |

| Melting Point | < -35°C[5] |

| Refractive Index (n20/D) | 1.476[3][4] |

| Viscosity | 9 cP at 25°C[3] 5 mPa·s at 25°C[6] |

| Flash Point | 109 °C 104°C (219.2 °F)[4] 207 °F[5] |

| Solubility | Insoluble in water; Soluble in organic solvents such as alcohols, ethers, and esters.[1] |

| Vapor Pressure | - |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of liquid monomers like this compound.

Density Measurement

The density of a liquid can be determined using several methods, with pycnometry and the oscillating tube method being common.[7][8]

-

-

A pycnometer, a flask with a precise volume, is thoroughly cleaned, dried, and weighed.

-

The pycnometer is filled with the liquid monomer, ensuring no air bubbles are present, and thermostatted to a specific temperature (e.g., 25°C).

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

-

-

Oscillating U-Tube Method: [7][8]

-

A sample of the liquid is introduced into a U-shaped tube that is electronically excited to oscillate at its characteristic frequency.

-

The instrument measures the change in the oscillation frequency, which is directly related to the density of the sample.

-

This method is fast, requires a small sample volume, and provides high accuracy.

-

Viscosity Measurement

The viscosity of this compound can be determined using capillary viscometers, such as the Ubbelohde viscometer.[10]

-

A specific volume of the monomer is introduced into the viscometer, which is then placed in a constant temperature bath.

-

The time it takes for the liquid to flow between two marked points on the capillary is measured.

-

The kinematic viscosity is calculated from this flow time and the viscometer constant. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Refractive Index Measurement

The refractive index is a fundamental property that can be measured with high precision using a refractometer.[11][12][13]

-

A small drop of the this compound monomer is placed on the prism of the refractometer.

-

The instrument measures the critical angle of total reflection of a light beam (typically a sodium D-line at 589 nm) that passes through the sample.

-

The refractive index is automatically calculated from this critical angle. Temperature control is crucial for accurate measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a relatively high boiling point, distillation under reduced pressure is often employed to prevent decomposition.

-

The liquid is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.

-

The pressure is reduced to a specific value (e.g., 15 mmHg).

-

The liquid is heated, and the temperature at which it boils and condenses is recorded as the boiling point at that pressure.

Solubility Determination

A qualitative assessment of solubility can be performed by mixing the monomer with various solvents.

-

A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, acetone).

-

The mixture is agitated and observed for the formation of a single, clear phase (soluble) or the persistence of two distinct phases or cloudiness (insoluble or partially soluble).

Key Chemical Processes and Workflows

The following diagrams illustrate the synthesis of this compound and a typical workflow for its use in UV curing applications.

Conclusion

This compound is a versatile monomer with a well-defined set of physicochemical properties that make it suitable for a wide range of applications, particularly in the field of radiation-curable coatings and materials. Understanding these properties and the methods used to determine them is crucial for formulation development, quality control, and the prediction of end-product performance. The provided data and experimental outlines serve as a valuable resource for researchers and professionals working with this important chemical intermediate.

References

- 1. liftchem.com [liftchem.com]

- 2. foreverest.net [foreverest.net]

- 3. This compound | 5888-33-5 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS No.5888-33-5,this compound Suppliers,MSDS download [lookchem.com]

- 6. This compound IBOA MSDS/SDS | Supplier & Distributor [ascent-acrylate.com]

- 7. calnesis.com [calnesis.com]

- 8. Determination of Liquid Density - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ised-isde.canada.ca [ised-isde.canada.ca]

- 10. users.metu.edu.tr [users.metu.edu.tr]

- 11. rudolphresearch.com [rudolphresearch.com]

- 12. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]

- 13. mt.com [mt.com]

An In-depth Technical Guide to Isobornyl Acrylate (CAS 5888-33-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl acrylate (IBOA), CAS number 5888-33-5, is a monofunctional acrylic monomer prized for its unique bicyclic structure, which imparts valuable properties to the polymers it forms. This technical guide provides a comprehensive overview of IBOA, including its chemical and physical properties, toxicological profile, and key applications, with a particular focus on its relevance to the medical and pharmaceutical fields. Detailed experimental protocols for its analysis, toxicological assessment, and polymerization are provided, alongside visualizations of its synthesis, polymerization, and mechanism of action as a contact allergen. This document is intended to serve as a thorough resource for professionals engaged in materials science, medical device development, and drug delivery research.

Core Technical Data

This compound is a clear, colorless liquid characterized by its high glass transition temperature (Tg), excellent thermal stability, and hydrophobicity. These properties make it a valuable component in a variety of applications, including coatings, inks, and adhesives.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 5888-33-5 | [4][5][6] |

| EC Number | 227-561-6 | [4][7] |

| Molecular Formula | C₁₃H₂₀O₂ | [6][8][9] |

| Molecular Weight | 208.30 g/mol | [4][6][8] |

| IUPAC Name | (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl prop-2-enoate | [10][11] |

| Appearance | Clear, colorless to pale yellow liquid | [5][10] |

| Odor | Characteristic, mild | [5] |

| Density | 0.986 g/mL at 25 °C | [6][7][9] |

| Boiling Point | 119-121 °C at 15 mmHg; ~245 °C at 760 mmHg | [6][8] |

| Melting Point | <-35 °C | [6] |

| Flash Point | 97.2 - 104 °C (closed cup) | [4][7][8] |

| Auto-ignition Temperature | 375 °C | [4] |

| Refractive Index (n²⁰/D) | 1.476 | [6][9] |

| Viscosity | 9 cP at 25 °C | [6] |

| Vapor Pressure | 0.03 mmHg at 25 °C; 1.3 Pa at 20 °C | [6][8] |

| Water Solubility | Difficult to mix in water | [6] |

| LogP (n-octanol/water) | 4.52 | [4][6] |

| Purity (Typical) | ≥98.5% | [5] |

| Inhibitor | Typically contains 100-200 ppm MEHQ (Monomethyl ether hydroquinone) | [8][9] |

Table 2: Toxicological Profile of this compound

| Endpoint | Species | Route | Value | Classification/Remarks | References |

| Acute Oral Toxicity | Rat | Oral | LD50: 4350 - 4890 mg/kg | Moderately toxic by ingestion. | [8][12][13] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50: >3000 mg/kg; >5000 mg/kg | Low toxicity by skin contact. | [8][12][13] |

| Skin Irritation | Rabbit | Dermal | Moderate irritant | Causes skin irritation. | [14] |

| Eye Irritation | - | - | Mild irritant | May cause eye irritation. | |

| Skin Sensitization | Human | Dermal | Known sensitizer | May cause an allergic skin reaction. Identified as a major allergen in medical devices. | [4][8] |

| Mutagenicity | - | In vitro | Not mutagenic | Not mutagenic in bacteria and mammalian cells. |

Table 3: Ecotoxicological Profile of this compound

| Endpoint | Species | Duration | Value | Remarks | References |

| Fish Toxicity | Danio rerio (Zebra fish) | 96 h | LC50: 0.704 mg/L | Very toxic to aquatic life. | |

| Crustacean Toxicity | Daphnia magna (Water flea) | 21 d | NOEC: 0.092 mg/L | Very toxic to aquatic life with long lasting effects. | |

| Algae Toxicity | Pseudokirchneriella subcapitata | 72 h | EC50: 1.98 mg/L | - | |

| Biodegradation | - | 28 d | 57% | Not readily biodegradable. |

Synthesis and Polymerization

This compound is commercially synthesized via the acid-catalyzed esterification of camphene with acrylic acid.[5] The resulting monomer can then be polymerized through free-radical polymerization, often initiated by UV light or heat, to form a homopolymer or copolymerized with other monomers to create materials with tailored properties.[1][3]

Diagram 1: General Synthesis and Polymerization Workflow

Caption: Workflow of IBOA synthesis and its subsequent UV-initiated polymerization.

Applications in Research and Industry

IBOA's unique properties, such as high hardness, flexibility, thermal resistance, and weatherability, make it a versatile monomer in various industrial applications.[1][8]

-

UV/EB Curable Coatings and Inks: IBOA is widely used as a reactive diluent to reduce viscosity and enhance the physical properties of the final cured product, such as scratch resistance and adhesion.[5]

-

Adhesives: It is incorporated into pressure-sensitive and structural adhesives to improve tack, cohesive strength, and thermal stability.

-

Plastics and Resins: IBOA is copolymerized with other monomers to produce high-performance acrylic resins with elevated glass transition temperatures.

-

Medical Devices: Due to its mechanical properties, IBOA has been used in the plastics and adhesives of medical devices, such as continuous glucose monitors and insulin pumps.[4][10] This application, however, has raised significant concerns due to its potential for skin sensitization.

Relevance to Drug Development: A Contact Allergen

While not a therapeutic agent itself, IBOA has become highly relevant to drug development and patient care due to its identification as a significant contact allergen in wearable medical devices used for diabetes management.[4][6][8] Residual, unpolymerized IBOA monomer can leach from the device's plastic housing or adhesive and migrate to the skin.[8][9] This has led to an increase in cases of allergic contact dermatitis (ACD) among users of these devices.[4][6]

Mechanism of Skin Sensitization

This compound is a small, reactive molecule that can penetrate the stratum corneum. It is not an allergen itself but acts as a hapten. In the skin, it covalently binds to endogenous proteins, forming a hapten-protein conjugate. This new complex is recognized as foreign by the immune system's antigen-presenting cells (like Langerhans cells), initiating a Type IV hypersensitivity reaction upon initial (sensitization) and subsequent (elicitation) exposures.[9]

Diagram 2: Proposed Mechanism of IBOA-Induced Skin Sensitization

Caption: The haptenation mechanism leading to IBOA-induced allergic contact dermatitis.

Experimental Protocols

The following sections provide detailed methodologies for the assessment and use of this compound.

Toxicological Assessment

-

Objective: To determine the acute oral toxicity (LD50) of IBOA.

-

Test Animals: Healthy, young adult Wistar rats (female, nulliparous, and non-pregnant), fasted overnight prior to administration.[12]

-

Housing: Animals are housed in a controlled environment (22 ± 3°C, 30-70% humidity) with a 12-hour light/dark cycle.

-

Dose Administration:

-

The test substance is administered as a single dose by oral gavage.

-

A sighting study is performed with one animal per step at dose levels of 5, 50, 300, and 2000 mg/kg to determine the starting dose for the main study.

-

For the main study, a group of five animals is used for the selected starting dose. Depending on the outcome (mortality or evident toxicity), further groups are dosed at higher or lower fixed doses.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, dyspnea, changes in skin and hair), and behavioral changes immediately after dosing, at regular intervals for the first 24 hours, and daily thereafter for 14 days.[1]

-

Body weights are recorded prior to administration and at least weekly thereafter.

-

-

Necropsy: All animals (those that die during the study and survivors at the end of the 14-day period) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is estimated based on the observed mortality at the different dose levels.

-

Objective: To determine the acute dermal toxicity (LD50) of IBOA.

-

Test Animals: Healthy, young adult New Zealand White rabbits, with the fur on their backs clipped 24 hours before the test.[12]

-

Dose Application:

-

The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface.

-

A single dose (e.g., a limit test of 3000 or 5000 mg/kg) is applied to the skin.[12]

-

The treated area is covered with a porous gauze dressing and non-irritating tape (occlusive dressing) for 24 hours.

-

-

Observations:

-

After the 24-hour exposure period, the dressing is removed, and the treated skin is wiped to remove any residual test substance.

-

Animals are observed for mortality and signs of toxicity for at least 14 days. Skin irritation at the site of application is also recorded.

-

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD50 is determined. If no mortality is observed at the limit dose, the LD50 is reported as being greater than that dose.

Analytical Chemistry

-

Objective: To quantify the amount of unreacted IBOA monomer in a solid polymer or adhesive sample.

-

Sample Preparation (Solvent Extraction):

-

Accurately weigh approximately 0.5-1.0 g of the polymer sample into a glass vial.

-

Add a known volume (e.g., 5 mL) of a suitable extraction solvent such as ethyl acetate or acetone.[8]

-

Add an appropriate internal standard.

-

Seal the vial and agitate using an ultrasonic bath for 30-60 minutes to extract the monomer.

-

Centrifuge the sample to separate the polymer residue.

-

Carefully transfer the supernatant (extract) to a clean vial for analysis. For some resins, precipitation of the polymer with a solvent like methanol may be required before analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 5977B or similar.

-

Column: DB-WAX or a 5% phenyl methyl siloxane capillary column (e.g., 30-60 m length, 0.25 mm I.D., 0.25-1.4 µm film thickness).[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector: Splitless or split mode (e.g., 5:1 ratio) at 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280-300 °C, and hold for 5-10 minutes.

-

MS Conditions: Electron Ionization (EI) mode at 70 eV. Data acquired in both full scan mode (to confirm identity) and Selected Ion Monitoring (SIM) mode (for quantification).

-

-

Quantification:

-

Prepare a calibration curve using standards of IBOA of known concentrations in the same solvent.

-

Quantify the IBOA in the sample extract by comparing its peak area (normalized to the internal standard) against the calibration curve.

-

Diagram 3: Workflow for Allergen Identification in Medical Devices

Caption: A systematic workflow combining chemical analysis and clinical testing.

Material Science

-

Objective: To synthesize poly(this compound) via free-radical polymerization.

-

Materials:

-

This compound (IBOA) monomer (inhibitor removed if necessary by passing through a column of basic alumina).

-

Free-radical initiator (e.g., Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)), ~1% w/w of the monomer.

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene).

-

Polymerization tube or round-bottom flask with a condenser and nitrogen inlet.

-

-

Procedure:

-

Dissolve the IBOA monomer and the initiator in the solvent within the reaction vessel.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes to remove oxygen, which inhibits radical polymerization.

-

Immerse the reaction vessel in a preheated oil bath at the desired reaction temperature (e.g., 65-80 °C).

-

Allow the polymerization to proceed for a set time (e.g., 12-24 hours) under an inert atmosphere with stirring.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as ethanol or methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration.

-

Purify the polymer by re-dissolving it in a small amount of a good solvent (e.g., dichloromethane) and re-precipitating it.

-

Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Conclusion

This compound (CAS 5888-33-5) is a monomer with significant industrial utility due to the desirable properties it imparts to polymers. For professionals in drug development and medical research, a thorough understanding of IBOA is critical, not for its therapeutic potential, but for its role as a leachable impurity and potent contact allergen in medical devices. The increasing prevalence of IBOA-induced allergic contact dermatitis necessitates rigorous analytical monitoring of medical device components and the development of alternative, non-sensitizing materials. The data and protocols presented in this guide aim to equip researchers with the foundational knowledge required to safely handle, analyze, and innovate with this versatile yet challenging chemical compound.

References

- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. mdpi.com [mdpi.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Simultaneous determination of seven acrylates in food contact paper products by GC/MS and modified QuEChERS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. This compound - analysis - Analytice [analytice.com]

- 11. scioninstruments.com [scioninstruments.com]

- 12. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Properties of Isobornyl Acrylate: Glass Transition Temperature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of isobornyl acrylate (IBA), with a primary focus on its glass transition temperature (Tg). This compound is a monomer utilized in the synthesis of polymers with notable thermal and mechanical characteristics. Its bulky bicyclic side group imparts high rigidity to the polymer backbone, resulting in a high glass transition temperature. This property is of significant interest in various applications, including coatings, adhesives, and in the formulation of advanced materials for drug delivery systems.

Quantitative Data on the Glass Transition Temperature of Poly(this compound) and its Copolymers

The glass transition temperature of poly(this compound) (PIBA) and its copolymers is a critical parameter influencing their end-use applications. A summary of reported Tg values from various studies is presented below. These values are primarily determined by Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).

| Polymer System | Reported Tg (°C) | Measurement Technique | Key Experimental Parameters | Reference |

| Poly(this compound) Homopolymer | 96 | Not Specified | Not Specified | [1] |

| Poly(this compound) Homopolymer | 94 | Not Specified | Not Specified | [2] |

| Poly(this compound-co-isobutyl acrylate) | -24.15 to 41.85 | DSC | Heating rate: 10°C/min | [1][3] |

| Poly(this compound-co-n-butyl acrylate) | Tunable | DSC, DMA | Not Specified | [4] |

| Poly(this compound-co-2-ethylhexyl acrylate) | -65.15 to 5.85 | DSC | Not Specified | [1] |

| Poly(isobornyl methacrylate) Homopolymer | up to 201 | TMA | Not Specified | [5] |

| Poly(isobornyl methacrylate-co-benzyl methacrylate) | Increasing with IBMA content | DTA | Not Specified | [6] |

Factors Influencing the Glass Transition Temperature

The glass transition temperature of polymers derived from this compound is not a fixed value but is influenced by several factors:

-

Copolymerization: The incorporation of comonomers with lower Tg values, such as n-butyl acrylate or isobutyl acrylate, can effectively lower the Tg of the resulting copolymer in a predictable manner. This allows for the tuning of the material's properties for specific applications.[1][4]

-

Crosslinking: The introduction of crosslinking agents, like 1,6-hexanedioldiacrylate, increases the rigidity of the polymer network, leading to a higher Tg.[1][7]

-

Molecular Weight: As with most polymers, the Tg of poly(this compound) is dependent on its molecular weight.

-

Purity of Monomer: The presence of impurities in the this compound monomer can affect the polymerization process and the final thermal properties of the polymer.

-

Additives: The inclusion of plasticizers or other additives can alter the intermolecular forces and free volume within the polymer matrix, thereby influencing the Tg.

Experimental Protocols for Determining Glass Transition Temperature

The determination of the glass transition temperature is crucial for characterizing this compound-based polymers. The most common techniques employed are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique to measure the heat flow into or out of a sample as a function of temperature or time. The glass transition is observed as a step-like change in the heat capacity of the material.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Thermal Program:

-

An initial heating scan is often performed to erase any previous thermal history of the sample.

-

The sample is then cooled to a temperature well below the expected Tg.

-

A second heating scan is performed at a controlled rate, typically 10°C/min, through the glass transition region.[3]

-

-

Data Analysis: The glass transition temperature is determined from the resulting heat flow curve, often taken as the midpoint of the step change in heat capacity.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for probing the viscoelastic properties of materials. It measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus) as a function of temperature, frequency, or time. The glass transition is associated with a significant drop in the storage modulus and peaks in the loss modulus and tan delta.

Methodology:

-

Sample Preparation: A rectangular or cylindrical sample of the polymer is prepared with precise dimensions.

-

Instrument Setup: The sample is mounted in the DMA instrument in a suitable clamping geometry (e.g., tensile, three-point bending, or cantilever).

-

Test Parameters:

-

A sinusoidal strain or stress is applied to the sample at a fixed frequency (e.g., 1 Hz).

-

The temperature is ramped at a controlled rate (e.g., 3-5°C/min) through the glass transition region.

-

-

Data Analysis: The Tg can be identified as the temperature at which the peak of the tan delta curve occurs, or sometimes as the peak of the loss modulus curve.

Logical Workflow for Tg Determination

The following diagram illustrates the logical workflow for determining the glass transition temperature of a poly(this compound) sample.

Caption: Workflow for Tg Determination.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity of the Acrylate Group in Isobornyl Acrylate (IBOA)

Introduction

This compound (IBOA) is a monofunctional monomer characterized by a bulky, bicyclic isobornyl group attached to an acrylate moiety.[1] This unique structure imparts a combination of desirable properties to the resulting polymers, including high glass transition temperature (Tg), thermal resistance, good hardness, and flexibility.[1] The reactivity of the acrylate group is central to the polymerization of IBOA and its incorporation into various materials. This guide provides a detailed examination of the factors governing the reactivity of the acrylate group in IBOA, common polymerization methods, and the experimental protocols used to characterize these reactions. The information presented is intended to be a valuable resource for professionals in research, science, and drug development who are working with or considering the use of IBOA in their applications.

The Acrylate Group: A Hub of Reactivity

The reactivity of the acrylate group in IBOA is primarily dictated by the electron-withdrawing nature of the carbonyl group and the steric hindrance imposed by the bulky isobornyl group. The carbonyl group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack and the double bond itself reactive towards free radicals.

Factors Influencing the Reactivity of the Acrylate Group in IBOA

Several factors can influence the reactivity of the acrylate group in IBOA, including:

-

Steric Hindrance: The bulky isobornyl group can sterically hinder the approach of reactants to the acrylate double bond. This can affect the rate of polymerization and the tacticity of the resulting polymer.[2]

-

Electron-Withdrawing Effects: The ester carbonyl group withdraws electron density from the double bond, making it more electrophilic and susceptible to nucleophilic attack (Michael addition) and more reactive in free-radical polymerization.

-

Temperature: Higher temperatures generally increase the rate of polymerization by increasing the rate of initiator decomposition and the propagation rate constant.

-

Initiator Concentration: In free-radical polymerization, a higher initiator concentration leads to a higher concentration of radicals and thus a faster rate of polymerization.[3]

-

Solvent: The choice of solvent can influence the polymerization kinetics by affecting the solubility of the monomer and polymer, as well as the conformation of the growing polymer chains.[4]

References

Isobornyl Acrylate: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl acrylate (IBOA) is a monofunctional monomer utilized in the production of various polymers for applications in inks, adhesives, coatings, and sealants.[1][2] Its use in medical devices, such as glucose monitoring systems and insulin pumps, has also been documented.[1][3][4][5] Given its potential for human exposure, a thorough understanding of its toxicological profile and safety is paramount for risk assessment and the development of safe handling and use guidelines. This technical guide provides an in-depth review of the available toxicological data for this compound, including summaries of key studies, detailed experimental protocols, and an overview of its toxicological mechanisms.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5888-33-5 | [6][7] |

| Molecular Formula | C13H20O2 | [6] |

| Molecular Weight | 208.3 g/mol | [8] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 104 - 106 °C | [10] |

| Flash Point | 108 °C | [10] |

| Water Solubility | Immiscible | [10] |

| Log Kow | 4.52 | [6] |

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

| Route | Species | Test | Value | GHS Classification | Reference |

| Oral | Rat | LD50 | 2,300 - 5,750 mg/kg bw | Not Classified | [4][6][8][11] |

| Dermal | Rabbit | LD50 | > 3,000 mg/kg bw | Not Classified | [7][11][12] |

| Inhalation | Rat | LC50 | No deaths at saturated vapor (1 h) | Not Classified | [12] |

Experimental Protocols

Acute Oral Toxicity (OECD 423)

A study following a protocol comparable to OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) was conducted.

-

Test System: Male Wistar rats.[5]

-

Procedure: Fasted rats were administered a single oral dose of this compound. The starting dose was selected from fixed levels of 5, 50, 300, or 2000 mg/kg body weight.[13] The procedure involved a stepwise administration to groups of three animals.[13] The observation period was 14 days, during which mortality, clinical signs, and body weight changes were recorded.[5][14]

-

Endpoint: The LD50 was determined to be 4350 mg/kg bw.[5]

Acute Dermal Toxicity (Comparable to OECD 402)

A study was conducted to assess the acute dermal toxicity of this compound.

-

Test System: Male New Zealand White rabbits.[5]

-

Procedure: The test substance was applied to the clipped, intact, and abraded skin of the animals under an occlusive dressing for a 24-hour exposure period.[5] A limit test was performed at a dose of 3000 mg/kg body weight.[5] The animals were observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The dermal LD50 was determined to be greater than 3000 mg/kg bw.[5]

Irritation and Sensitization

This compound is classified as a skin irritant and a skin sensitizer. It is also considered to be a serious eye irritant.[9][11][15]

| Endpoint | Species | Result | GHS Classification | Reference |

| Skin Irritation | Rabbit | Moderate irritation | Category 2 | [12][16] |

| Eye Irritation | Rabbit | Moderate irritation | Category 2A | [6][16] |

| Skin Sensitization | Mouse | Sensitizing | Category 1A | [9][11][15] |

Experimental Protocols

Skin Irritation

-

Test System: Rabbits.

-

Procedure: A small amount of this compound was applied to a shaved area of the rabbits' skin under a semi-occlusive dressing. The exposure period was 24 hours.[12] Skin reactions, such as erythema and edema, were observed and scored at specific time points after patch removal.

-

Endpoint: The substance was found to be a moderate skin irritant.[12][16]

Skin Sensitization: Local Lymph Node Assay (LLNA)

The skin sensitization potential of this compound has been confirmed through the murine Local Lymph Node Assay (LLNA).[11]

-

Test System: Mice.[11]

-

Procedure: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of the mouse ear for three consecutive days.[1][17] On day 6, the mice are injected intravenously with ³H-methyl thymidine.[17] Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[17] The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of ³H-methyl thymidine and is expressed as the Stimulation Index (SI).[18]

-

Endpoint: An SI value of 3 or greater is considered a positive response, indicating that the substance is a skin sensitizer.[17][18] this compound was positive in the LLNA.[11]

Repeated Dose Toxicity

Currently, there is limited publicly available data on the repeated dose toxicity of this compound.

Genotoxicity

This compound has shown mixed results in in vitro genotoxicity assays. It was not mutagenic in a bacterial reverse mutation assay (Ames test).[6] However, both positive and negative results have been reported in in vitro mammalian cell assays.[12]

| Test | System | Result | Reference |

| Ames Test | S. typhimurium | Negative | [6][11] |

| In vitro Mammalian Cell Micronucleus Test | Animal cells | Positive and Negative results reported | [12] |

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test)

-

Test System: Salmonella typhimurium strains (e.g., TA100, TA1535) that are auxotrophic for histidine.[19][20][21]

-

Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix).[21] The mixture is plated on a minimal glucose agar medium lacking histidine.[20][22] After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[22]

-

Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[22] this compound was found to be non-mutagenic in this assay.[6][11]

In Vitro Mammalian Cell Micronucleus Test

-

Test System: Mammalian cell lines (e.g., human lymphocytes, TK6 cells).[16][23]

-

Procedure: The cells are exposed to the test substance with and without metabolic activation.[23] To identify cells that have undergone mitosis during or after treatment, a cytokinesis inhibitor like cytochalasin B is often used, resulting in binucleated cells.[24][25][26] After a suitable exposure and recovery period, the cells are harvested, fixed, and stained. The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) in binucleated cells is determined by microscopic analysis.[24][25][26]

-

Endpoint: A significant increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome number-altering) activity.[23]

Carcinogenicity

There is no evidence to suggest that this compound is carcinogenic. It is not classified as a carcinogen by major regulatory agencies such as IARC, NTP, ACGIH, or OSHA.[12] Studies on other lower acrylates suggest that any tumorigenic effects observed are secondary to chronic irritation and are not due to a genotoxic mechanism.[6][7]

Reproductive and Developmental Toxicity

Based on available data, this compound is not classified for reproductive toxicity.[6][8] In a reproductive/developmental effects screening assay in rats, no birth defects were observed at dose levels that produced toxic effects in the mothers and offspring.[12]

Toxicokinetics and Metabolism

Acrylates are known to be rapidly metabolized. The primary pathways are hydrolysis by carboxylesterases and conjugation with glutathione.[6] The electrophilic nature of the acrylate moiety allows it to react with nucleophiles such as the thiol group of glutathione in a Michael-type addition reaction.[15] This conjugation is a key detoxification pathway.[11][27]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of acrylate toxicity is believed to be related to its reactivity as a Michael acceptor.

Caption: General mechanism of acrylate toxicity.

The electrophilic α,β-unsaturated carbonyl group of this compound can react with cellular nucleophiles, such as the thiol group in glutathione, via a Michael addition reaction.[15] This can lead to the depletion of cellular glutathione, a key antioxidant, resulting in oxidative stress and subsequent cellular damage and inflammation, which manifests as irritation and sensitization.[11]

Experimental Workflow Example

The following diagram illustrates a general workflow for assessing the toxicological profile of a substance like this compound.

Caption: General toxicological testing workflow.

Conclusion

This compound possesses a low order of acute toxicity. The primary toxicological concerns are skin and eye irritation and skin sensitization.[6][15][16] While there is some evidence of in vitro genotoxic potential, the overall weight of evidence, including the lack of carcinogenicity in related acrylates, suggests that it is unlikely to be a genotoxic carcinogen in vivo.[6][12] The observed toxicity is likely mediated by its reactivity as a Michael acceptor, leading to cellular depletion of antioxidants and subsequent oxidative stress. Professionals handling this compound should adhere to appropriate safety precautions, including the use of personal protective equipment to prevent skin and eye contact.[6][15]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Allergic contact dermatitis caused by this compound in Freestyle® Libre, a newly introduced glucose sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. redox.com [redox.com]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. safecosmetics.org [safecosmetics.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Further Evidence of Severe Allergic Contact Dermatitis From this compound While Using a Continuous Glucose Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-toxicity relationships of acrylic monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characteristics and mechanisms of acrylate polymer damage to maize seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Acute toxicity assessment for TiO2 photocatalyst (GST) made from wastewater using TiCl4 in rat [eaht.org]

- 15. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alegesanatos.ro [alegesanatos.ro]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. ossila.com [ossila.com]

- 21. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bibliotekanauki.pl [bibliotekanauki.pl]

- 23. x-cellr8.com [x-cellr8.com]

- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 25. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Mechanistic insight into acrylate metabolism and detoxification in marine dimethylsulfoniopropionate-catabolizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Isobornyl Acrylate: A Bio-Based Monomer from Monoterpenes for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl acrylate (IBOA), a monofunctional monomer derived from the monoterpene camphene, is a versatile building block for a wide range of polymeric materials. Its unique bicyclic structure imparts a favorable combination of properties, including high glass transition temperature (Tg), good thermal stability, and excellent flexibility, making it a valuable component in coatings, adhesives, and inks. Increasingly, the bio-based origin of IBOA is driving its adoption in applications where sustainability and performance are paramount. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis from monoterpenes, key physicochemical and mechanical properties, and its emerging applications in the biomedical and pharmaceutical fields, particularly in drug delivery systems and medical devices. Detailed experimental protocols for its synthesis and characterization are also presented.

Introduction

The growing demand for sustainable and high-performance materials has spurred research into bio-based monomers. Monoterpenes, naturally abundant C10 hydrocarbons, represent a promising renewable feedstock for the chemical industry. This compound, derived from the monoterpene camphene, which can be obtained from the isomerization of α-pinene found in turpentine, is a prime example of a value-added chemical synthesized from these natural resources.[1][2]

The rigid, bulky bicyclic structure of the isobornyl group provides polymers with a high glass transition temperature, contributing to hardness and thermal resistance.[3] Simultaneously, its monofunctional nature prevents extensive cross-linking, resulting in polymers with good flexibility and impact resistance.[3] This unique combination of properties makes IBOA an attractive monomer for a variety of applications, including radiation-curable coatings, pressure-sensitive adhesives, and printing inks.[4][5]

For researchers and professionals in drug development, the biocompatibility and physical properties of IBOA-based polymers are of particular interest. These polymers are being explored for use in transdermal drug delivery patches, dental composites, and other medical devices where adhesion, flexibility, and controlled release are critical performance attributes.[6][7][8] This guide will delve into the technical details of this compound, providing the necessary information for its synthesis, characterization, and application in advanced materials.

Synthesis of this compound from Monoterpenes

The primary route for the industrial synthesis of this compound involves the direct esterification of camphene with acrylic acid.[9] Camphene itself is typically produced through the isomerization of α-pinene, a major constituent of turpentine.[2]

Synthesis Pathway

The overall synthesis can be represented as a two-step process starting from α-pinene. The first step is the isomerization of α-pinene to camphene, which is often catalyzed by a solid acid catalyst like titanium dioxide. The subsequent step is the esterification of camphene with acrylic acid to yield this compound. This reaction is also acid-catalyzed, with ion-exchange resins such as Amberlyst 15 being commonly employed.

Experimental Protocols

This protocol is based on established literature procedures for the acid-catalyzed esterification of camphene.[9]

Materials:

-

Camphene

-

Acrylic acid

-

Amberlyst 15 (cation exchange resin)

-

Phenothiazine (polymerization inhibitor)

-

Sodium hydroxide (NaOH) solution (for washing)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine camphene, acrylic acid (a slight molar excess, e.g., 1.3:1 acrylic acid to camphene), Amberlyst 15 (e.g., 12% by weight of the reactants), and a polymerization inhibitor such as phenothiazine (e.g., 0.03% by weight).[9]

-

Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and stir for a designated period (e.g., 4-8 hours).[9]

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the Amberlyst 15 catalyst.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a dilute NaOH solution to remove unreacted acrylic acid, followed by water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Physicochemical and Mechanical Properties

The properties of this compound and its corresponding polymers are crucial for determining their suitability for various applications.

Properties of this compound Monomer

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₀O₂ | [10] |

| Molecular Weight | 208.30 g/mol | [10] |

| Appearance | Colorless to light yellow liquid | [11] |

| Density | ~0.986 g/mL at 25°C | [11] |

| Boiling Point | 119-121°C at 15 mmHg | [11] |

| Refractive Index (n20/D) | ~1.476 | [12] |

| Viscosity | Low | [3] |

Properties of Poly(this compound) and its Copolymers

The polymerization of IBOA leads to polymers with distinct thermal and mechanical properties. These properties can be tailored by copolymerization with other monomers.

| Property | Value | Reference(s) |

| Glass Transition Temp. (Tg) | 94°C (homopolymer) | [13] |

| Hardness | Good hardness and resiliency | [3] |

| Flexibility | Good flexibility and impact resistance | [3] |

| Thermal Stability | Good, degradation occurs in one stage for poly(isobornyl methacrylate) | [7] |

| Tensile Strength | Copolymers with MMA show high tensile strength. | |

| Elongation at Break | Copolymers with MMA show good elongation at break. |

Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound and to characterize the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic peaks for the vinyl protons of the acrylate group (typically in the range of 5.8-6.4 ppm) and the protons of the bicyclic isobornyl group. ¹³C NMR will confirm the presence of the carbonyl carbon of the ester and the carbons of the isobornyl cage.[1][8][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the monomer and to monitor the polymerization process. The spectrum of this compound will exhibit a strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹) and bands corresponding to the C=C stretching of the acrylate group (around 1620-1640 cm⁻¹). The disappearance of the C=C band is indicative of successful polymerization.[15][16]

Applications in Drug Development and Medical Devices

The unique properties of this compound-based polymers make them suitable for various applications in the pharmaceutical and biomedical fields.

Transdermal Drug Delivery Systems

Polymers based on this compound and its methacrylate analogue (IBOMA) are used as pressure-sensitive adhesives in transdermal drug delivery patches. The incorporation of IBOA can enhance the adhesive and cohesive properties of the patch, ensuring good skin contact for efficient drug delivery.[6][17] The hydrophobic nature of the isobornyl group can also influence the release kinetics of lipophilic drugs.

Dental Composites and Bone Cement

In dental restorative materials, isobornyl methacrylate is used as a diluent comonomer to reduce the viscosity of the resin matrix and to decrease polymerization shrinkage.[7][16] This leads to dental composites with improved mechanical properties and better marginal integrity. Similarly, in bone cements, the use of IBOA or IBOMA can reduce adverse biological effects during implantation.[4]

Biocompatibility Considerations

While IBOA-based polymers are used in medical devices, it is important to note that residual monomer can be a sensitizer. Cases of allergic contact dermatitis have been reported in patients using medical devices containing this compound, such as glucose monitoring systems.[1][8] Therefore, thorough purification to remove unreacted monomer and comprehensive biocompatibility testing are crucial for any biomedical application.

Logical Relationships and Applications Overview

The following diagram illustrates the logical flow from the bio-based source to the final applications of this compound.

Conclusion

This compound is a valuable bio-based monomer that offers a unique combination of hardness, flexibility, and thermal stability to polymeric materials. Its synthesis from readily available monoterpenes positions it as a sustainable alternative to petroleum-derived monomers. For drug development professionals and researchers, IBOA-based polymers present opportunities for creating advanced drug delivery systems and medical devices with tailored properties. However, careful consideration of purification and biocompatibility is essential for its safe and effective use in biomedical applications. Further research into the relationship between the structure of IBOA copolymers and their drug release kinetics will undoubtedly expand their utility in the pharmaceutical industry.

References

- 1. deepdyve.com [deepdyve.com]

- 2. Physicochemical properties of flowable composites using isobornyl methacrylate as diluent monomer | Journal of Applied Oral Science [revistas.usp.br]

- 3. Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition [mdpi.com]

- 4. foreverest.net [foreverest.net]

- 5. Synthesis Solutions | this compound (IBOA) supplier distributor | 5888-33-5 [barentz-na.com]

- 6. Sustainable UV-Crosslinkable Acrylic Pressure-Sensitive Adhesives for Medical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of this compound Content in Medical Devices for Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Hazard of Isobornyl acrylate_Chemicalbook [chemicalbook.com]

- 10. This compound | C13H20O2 | CID 639970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 异冰片基丙烯酸酯 technical grade, contains 200 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Poly(this compound) – scipoly.com [scipoly.com]

- 14. Physicochemical properties of flowable composites using isobornyl methacrylate as diluent monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Physicochemical properties of flowable composites using isobornyl methacrylate as diluent monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Methodological & Application

Application Notes and Protocols: UV/EB Curing of Coatings Containing Isobornyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, curing, and characterization of ultraviolet (UV) and electron beam (EB) curable coatings containing isobornyl acrylate (IBOA). IBOA is a monofunctional reactive diluent widely used in energy-curable systems to reduce viscosity and enhance the performance of coatings. Its unique cyclic structure imparts desirable properties such as high hardness, excellent flexibility, and low shrinkage upon curing.[1]

Introduction to this compound in UV/EB Curing

This compound (IBOA) is a valuable monomer in the formulation of UV and EB curable coatings. As a reactive diluent, it effectively lowers the viscosity of high molecular weight oligomers, facilitating easier application and improved flow and leveling.[1] Unlike traditional solvents, IBOA is a 100% reactive monomer, meaning it becomes an integral part of the cured coating, contributing to its final properties without the emission of volatile organic compounds (VOCs).[1]

The key benefits of incorporating IBOA in UV/EB curable formulations include:

-

Viscosity Reduction: Significantly lowers the viscosity of formulations, allowing for higher solids content and easier application.

-

Improved Hardness and Flexibility: The bulky, bicyclic structure of IBOA contributes to the formation of hard, yet flexible, cured films.[2]

-

Enhanced Adhesion: Promotes adhesion to a variety of substrates, including plastics and metals.[3]

-

Low Shrinkage: Exhibits low volume shrinkage during polymerization, which minimizes internal stress and improves the overall integrity of the coating.[3]

-

Good Thermal and Chemical Resistance: Contributes to the durability and resistance of the cured coating to heat and chemicals.[3]

Data Presentation: Performance of IBOA in UV-Curable Coatings

The inclusion of this compound as a reactive diluent can significantly impact the final properties of a UV-cured coating. The following tables summarize quantitative data on the performance of coatings containing IBOA compared to other reactive diluents.

Table 1: Comparison of Coating Properties with Different Reactive Diluents

| Property | P-IBOA (this compound) | P-IBOMA (Isobornyl Methacrylate) | P-TPGDA (Tripropylene Glycol Diacrylate) | P-HDDA (1,6-Hexanediol Diacrylate) |

| Glass Transition Temperature (Tg) | Lower | Lower | Higher | Higher |

| Crosslink Density | Lower | Lower | Higher | Higher |

| Pencil Hardness | Lower | Lower | Higher | Higher |

| Viscosity of Formulation | Excellent Dilution | Good Dilution | Good Dilution | Excellent Dilution (Lowest) |

Source: Adapted from a study on UV-curable polyurethane acrylate coatings.[4]

Table 2: Physical Properties of a UV-Curable Coating Formulation Containing IBOA

| Component | Weight Percentage (%) |

| This compound (IBOA) | 20.2 |

| Acryloyl Morpholine (ACMO) | 37.0 |

| t-Butylcyclohexyl Acrylate (TBCH) | 19.1 |

| Flow Control Additive | 0.1 |

| Stabilizer | 0.1 |

| Norrish Type I Photoinitiator | 11.5 |

| Co-initiator | 4.5 |

Source: Based on a patented UV-curable ink composition.[5]

Experimental Protocols

This section provides detailed methodologies for the preparation, application, and characterization of UV-curable coatings containing this compound.

Formulation of a UV-Curable Clear Coat

This protocol describes the preparation of a basic UV-curable clear coat formulation incorporating IBOA.

Materials:

-

Epoxy Acrylate Oligomer

-

This compound (IBOA)

-

Tripropylene Glycol Diacrylate (TPGDA)

-

Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)

-

Leveling Agent

Equipment:

-

High-speed mixer

-

Beakers

-

Stirring rods

-

Weighing scale

Procedure:

-

In a beaker, weigh the epoxy acrylate oligomer.

-

Add the reactive diluents, IBOA and TPGDA, to the oligomer while stirring.

-

Continue mixing at a moderate speed until a homogeneous mixture is obtained.

-

Add the photoinitiator and leveling agent to the mixture.

-

Increase the mixing speed and continue to stir for 10-15 minutes to ensure all components are fully dissolved and evenly dispersed.

-

Allow the formulation to degas at room temperature before application.

Coating Application and UV Curing

This protocol outlines the steps for applying the formulated coating to a substrate and curing it using a UV lamp.

Materials:

-

Prepared UV-curable formulation

-

Substrate (e.g., mild steel panels)

-

Bar applicator (for controlled film thickness)

-

UV curing unit with a high-pressure mercury lamp

Procedure:

-

Ensure the substrate is clean, dry, and free of any contaminants.

-

Using a bar applicator, apply the formulated coating onto the substrate to achieve a uniform wet film thickness (e.g., 60 µm).[2]

-

Immediately place the coated substrate on the conveyor belt of the UV curing unit.

-

Cure the coating by passing it under the high-pressure mercury lamp. The curing parameters will depend on the specific formulation and equipment. A typical starting point is a lamp power of 4 kW and an exposure time of 20 seconds.[2]

-

Allow the cured coating to cool to room temperature before handling and testing.

Characterization of the Cured Coating

This section details common methods for evaluating the properties of the cured coating.

-

Use a multi-blade cutting tool to make a series of parallel cuts through the coating to the substrate.

-

Make a second series of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.

-

Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.

-

Rapidly pull the tape off at a 180-degree angle.

-

Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale.[5][6]

-

Use a set of calibrated pencils of varying hardness (e.g., 6B to 6H).

-

Starting with a softer pencil, hold it at a 45-degree angle to the coated surface and push it forward with firm pressure.

-

Observe if the pencil scratches or gouges the coating.

-

Repeat the test with pencils of increasing hardness until a pencil that scratches the coating is found.

-

The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.

-

Saturate a piece of cheesecloth with methyl ethyl ketone (MEK).

-

Rub the cloth back and forth over the cured coating with moderate pressure. One back-and-forth motion constitutes one double rub.

-

Count the number of double rubs until the coating is marred or removed. A higher number of double rubs indicates better solvent resistance.

Visualizations

The following diagrams illustrate key processes and relationships in the UV curing of coatings containing this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Study the curing behavior and mechanical properties of Pigmented UV curable epoxy acrylate monomers [pccc.icrc.ac.ir]

- 3. foreverest.net [foreverest.net]

- 4. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 6. KR20190067644A - Preparation of UV Cured Hard Coating Fluid & Films Using Polysilazane - Google Patents [patents.google.com]

Application Notes and Protocols: Isobornyl Acrylate as a Reactive Diluent in Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isobornyl acrylate (IBOA) as a reactive diluent in various resin systems. The information is intended to guide researchers in formulating resins with desired properties and to provide protocols for their evaluation.

Introduction to this compound (IBOA)

This compound (IBOA) is a monofunctional reactive diluent widely used in radiation-curable resins, such as those cured by ultraviolet (UV) or electron beam (EB) energy.[1] Its unique bridged cyclic structure provides several desirable properties to the final cured polymer.[2] IBOA is valued for its ability to reduce the viscosity of resin formulations, enhancing workability and leveling, while also contributing to the mechanical and physical properties of the cured material.[3]

Key characteristics of IBOA include:

-

Low Viscosity: Effectively reduces the viscosity of high molecular weight oligomers and other monomers.[1]

-

High Glass Transition Temperature (Tg): Contributes to the hardness and thermal resistance of the cured resin.[2]

-

Low Shrinkage: The bulky isobornyl group can help to reduce polymerization shrinkage, which is critical in applications requiring high dimensional accuracy.[3]

-

Good Adhesion: Promotes adhesion to a variety of substrates, including plastics and metals.[4]

-

Flexibility and Impact Resistance: Despite increasing hardness, its monofunctional nature minimizes crosslinking, which helps to maintain flexibility and impact resistance.[2]

-

Weather and Chemical Resistance: Enhances the durability of the final product.[3]

Applications of IBOA in Resin Formulations

IBOA is a versatile reactive diluent with applications in numerous fields, including:

-

Coatings and Inks: Used in UV-curable coatings for metals, plastics, and wood to improve hardness, gloss, and resistance properties.[3][4] It is also a component in printing inks.[1]

-

Adhesives: Incorporated into adhesive formulations to modify viscosity and enhance bonding characteristics.

-

3D Printing (Vat Photopolymerization): Employed in stereolithography (SLA) and digital light processing (DLP) resins to reduce viscosity, control cure shrinkage, and improve the mechanical properties of printed objects.[5]

-

Biomedical and Dental Resins: Used as a viscosity modifier in dental composites and bone cements.[6] However, it is important to note that IBOA has been identified as a skin sensitizer, which is a significant consideration for applications involving skin contact.

Quantitative Data on the Effects of Acrylate Reactive Diluents